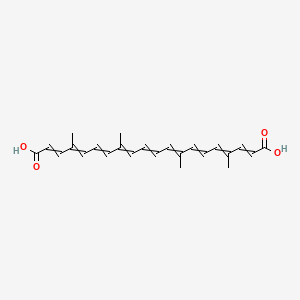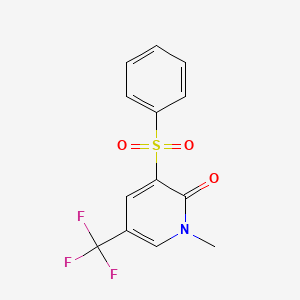![molecular formula C50H84Fe3N2P2 B12509637 cyclopentane;1-[2-[cyclopentyl(phenyl)phosphanyl]cyclopentyl]-N,N-dimethylethanamine;iron](/img/structure/B12509637.png)
cyclopentane;1-[2-[cyclopentyl(phenyl)phosphanyl]cyclopentyl]-N,N-dimethylethanamine;iron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentane;1-[2-[cyclopentyl(phenyl)phosphanyl]cyclopentyl]-N,N-dimethylethanamine;iron is a complex organometallic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentane;1-[2-[cyclopentyl(phenyl)phosphanyl]cyclopentyl]-N,N-dimethylethanamine;iron typically involves multiple steps:
Formation of the cyclopentane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the phosphanyl group: This step involves the reaction of cyclopentane derivatives with phosphine reagents under controlled conditions.
Coordination with iron: The final step involves the coordination of the synthesized ligand with an iron source, such as iron chloride, under inert atmosphere conditions to prevent oxidation.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Cyclopentane;1-[2-[cyclopentyl(phenyl)phosphanyl]cyclopentyl]-N,N-dimethylethanamine;iron can undergo various types of reactions:
Oxidation: The iron center can be oxidized, leading to changes in the compound’s reactivity and properties.
Reduction: Reduction reactions can alter the oxidation state of the iron center.
Substitution: The phosphanyl group can participate in substitution reactions, where ligands are exchanged.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to iron(III) complexes, while reduction may yield iron(I) or iron(0) species.
Scientific Research Applications
Cyclopentane;1-[2-[cyclopentyl(phenyl)phosphanyl]cyclopentyl]-N,N-dimethylethanamine;iron has several applications in scientific research:
Chemistry: It can be used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Biology: Its potential as a bioinorganic model compound for studying iron-containing enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structure.
Industry: Used in the development of new materials and as a precursor for other organometallic compounds.
Mechanism of Action
The mechanism of action of cyclopentane;1-[2-[cyclopentyl(phenyl)phosphanyl]cyclopentyl]-N,N-dimethylethanamine;iron involves its ability to coordinate with various substrates through its iron center. This coordination can activate substrates for further chemical reactions. The phosphanyl group can also participate in electron transfer processes, enhancing the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
Cyclopentane: A simple cycloalkane with a five-membered ring.
Cyclopentyl(phenyl)phosphine: A phosphine derivative with similar structural features.
Iron(II) chloride: A common iron source used in coordination chemistry.
Uniqueness
Cyclopentane;1-[2-[cyclopentyl(phenyl)phosphanyl]cyclopentyl]-N,N-dimethylethanamine;iron is unique due to its combination of a cyclopentane ring, a phosphanyl group, and an iron center
Properties
Molecular Formula |
C50H84Fe3N2P2 |
|---|---|
Molecular Weight |
942.7 g/mol |
IUPAC Name |
cyclopentane;1-[2-[cyclopentyl(phenyl)phosphanyl]cyclopentyl]-N,N-dimethylethanamine;iron |
InChI |
InChI=1S/2C20H32NP.2C5H10.3Fe/c2*1-16(21(2)3)19-14-9-15-20(19)22(18-12-7-8-13-18)17-10-5-4-6-11-17;2*1-2-4-5-3-1;;;/h2*4-6,10-11,16,18-20H,7-9,12-15H2,1-3H3;2*1-5H2;;; |
InChI Key |
FUZLGRJZKRPXHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCCC1P(C2CCCC2)C3=CC=CC=C3)N(C)C.CC(C1CCCC1P(C2CCCC2)C3=CC=CC=C3)N(C)C.C1CCCC1.C1CCCC1.[Fe].[Fe].[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


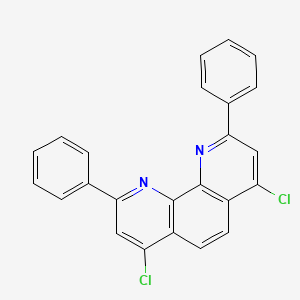
![2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}pyrimidine](/img/structure/B12509567.png)
![2,5-Dioxopyrrolidin-1-yl 1-(2-{[(benzyloxy)carbonyl]amino}acetyl)pyrrolidine-2-carboxylate](/img/structure/B12509576.png)

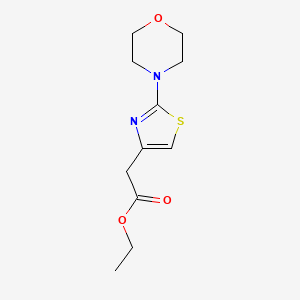
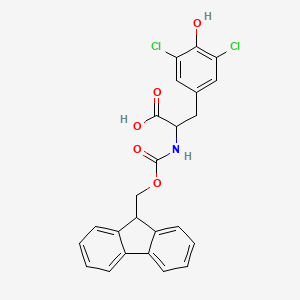
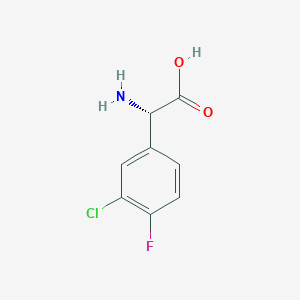
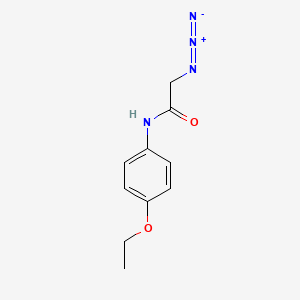
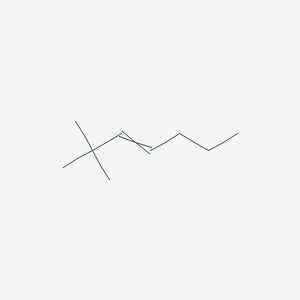


![1-(4-methoxyphenyl)-N-[4-(2-phenylethenyl)phenyl]methanimine](/img/structure/B12509647.png)
